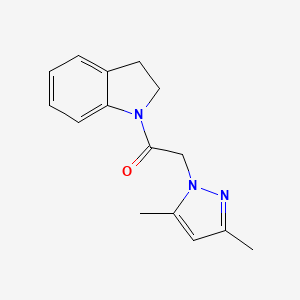
1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DPIE and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DPIE is not fully understood. However, it has been reported that DPIE inhibits the activity of MMPs by binding to their active site. DPIE has also been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DPIE has been reported to have various biochemical and physiological effects. DPIE has been reported to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. DPIE has also been reported to induce apoptosis, which is a programmed cell death process.
Advantages and Limitations for Lab Experiments
The advantages of using DPIE in lab experiments include its potential applications in cancer research and neuroscience. The limitations of using DPIE in lab experiments include the limited availability of this compound and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DPIE. One direction is to study the potential applications of DPIE in the treatment of cancer and other diseases. Another direction is to study the mechanism of action of DPIE in more detail. Additionally, further research is needed to determine the safety and efficacy of DPIE for human use.
Synthesis Methods
The synthesis of DPIE has been reported using different methods. One of the methods involves the reaction of 2-(3,5-dimethylpyrazol-1-yl)ethanone with indole in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-(3,5-dimethylpyrazol-1-yl)ethanone with indole in the presence of a base catalyst. The yield of DPIE using these methods is reported to be around 50-60%.
Scientific Research Applications
DPIE has been the subject of scientific research due to its potential applications in various fields. One of the applications of DPIE is in the field of cancer research. DPIE has been reported to inhibit the growth of cancer cells by inducing apoptosis. DPIE has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
DPIE has also been studied for its potential application in the field of neuroscience. DPIE has been reported to enhance the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression and other psychiatric disorders.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-12(2)18(16-11)10-15(19)17-8-7-13-5-3-4-6-14(13)17/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBMWOQAUZJFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)


![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)


![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)


